Product packaging for 4-(4-chlorophenyl)-1-nitrosopiperidin-4-ol(Cat. No.:CAS No. 3192-36-7)

4-(4-chlorophenyl)-1-nitrosopiperidin-4-ol

Cat. No.: B6168818
CAS No.: 3192-36-7
M. Wt: 240.68 g/mol
InChI Key: IHXJUMJVTANEEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorophenyl)-1-nitrosopiperidin-4-ol (CAS 3192-36-7) is a nitrosamine derivative of the pharmaceutical intermediate 4-(4-chlorophenyl)piperidin-4-ol . This compound is primarily recognized in pharmaceutical research as a potential process-related impurity in medications such as Loperamide and Haloperidol . Its significance lies in the field of analytical chemistry and quality control, where it is used as a well-characterized reference standard for the development and validation of sensitive methods, like LC-MS/MS and GC-MS, to detect and quantify nitrosamine impurities at trace levels in Active Pharmaceutical Ingredients (APIs) and finished drug products . The study of this specific nitrosamine is critical for risk assessment, as N-nitrosamines as a class are known for their potent carcinogenic properties, prompting stringent regulatory controls worldwide . Researchers utilize this compound to understand formation pathways during drug synthesis and storage, enabling the implementation of mitigation strategies to ensure product safety . This product is intended for Research Use Only and is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3192-36-7

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

IUPAC Name

4-(4-chlorophenyl)-1-nitrosopiperidin-4-ol

InChI

InChI=1S/C11H13ClN2O2/c12-10-3-1-9(2-4-10)11(15)5-7-14(13-16)8-6-11/h1-4,15H,5-8H2

InChI Key

IHXJUMJVTANEEJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)N=O

Purity

95

Origin of Product

United States

Synthetic Pathways and Mechanistic Elucidation of Formation

Precursor Identification and Characterization

The synthesis of 4-(4-chlorophenyl)-1-nitrosopiperidin-4-ol is contingent upon the availability of its precursor, 4-(4-chlorophenyl)piperidin-4-ol (B141385). This section details the synthesis and properties of this key intermediate.

Synthesis of 4-(4-chlorophenyl)piperidin-4-ol

The compound 4-(4-chlorophenyl)piperidin-4-ol, with the chemical formula C11H14ClNO, is a white to creamy-white crystalline powder. innospk.comchemicalbook.com It serves as a critical intermediate in the synthesis of various pharmaceuticals. innospk.comguidechem.com

Several synthetic routes to 4-(4-chlorophenyl)piperidin-4-ol have been reported. One common method involves the use of 1-benzyl-4-(4-chlorophenyl)-4-piperidinol. In a typical procedure, 30g of 1-benzyl-4-(4-chlorophenyl)-4-piperidinol is mixed with 500g of pure water and 12g of a palladium-carbon catalyst. Hydrogen gas is then introduced to a pressure of 0.1 MPa, leading to the formation of 4-(4-chlorophenyl)piperidin-4-ol. chemicalbook.com

Another widely used industrial method starts from bromobenzene. This route involves a Grignard reaction followed by a reaction with ammonium (B1175870) chloride and formaldehyde (B43269) to yield the desired product. This method is favored due to the low cost and availability of the starting materials. guidechem.com Other synthetic strategies include starting from n-benzyl-4-piperidone (B134407) and p-bromochlorobenzene, though this can be less economical due to the cost of reagents and catalysts. guidechem.com

The piperidine (B6355638) ring in 4-(4-chlorophenyl)piperidin-4-ol adopts a chair conformation, with the hydroxyl group and the N-H hydrogen atom in axial positions, while the 4-chlorophenyl group is in an equatorial position. researchgate.net

Table 1: Physical and Chemical Properties of 4-(4-chlorophenyl)piperidin-4-ol

Property Value Reference
CAS Number 39512-49-7 innospk.comchemicalbook.com
Molecular Formula C11H14ClNO innospk.comchemicalbook.com
Molecular Weight 211.69 g/mol chemicalbook.com
Appearance White to creamy-white crystalline powder innospk.comchemicalbook.com
Melting Point 137-140 °C innospk.com
Boiling Point 344.5±42.0 °C at 760 mmHg innospk.com
Density 1.2±0.1 g/cm³ innospk.com

Preparation of Other Relevant Piperidine Intermediates

The synthesis of related piperidine intermediates often involves modifications of the core piperidine structure. For instance, N-substituted piperidines are common starting materials or intermediates in various synthetic sequences. The specific nature of the substituent on the nitrogen atom can significantly influence the reactivity of the piperidine ring, including its susceptibility to N-nitrosation.

Nitrosation Reactions for the Formation of this compound

The conversion of 4-(4-chlorophenyl)piperidin-4-ol to its N-nitroso derivative, this compound, is achieved through a nitrosation reaction. This transformation introduces a nitroso group (-N=O) onto the piperidine nitrogen. The molecular formula of the resulting compound is C11H13ClN2O2, and it has a molecular weight of 240.69 g/mol . allmpus.compharmaffiliates.com

Classical Nitrosation Procedures

The N-nitrosation of secondary amines, such as piperidine derivatives, is a well-established chemical transformation. researchgate.net A common method involves the use of nitrous acid (HNO2), which is typically generated in situ from an alkali metal nitrite (B80452) (e.g., sodium nitrite, NaNO2) and a mineral acid. researchgate.net Other nitrosating agents that have been employed include nitrosyl salts, alkyl nitrites, and dinitrogen tetroxide. researchgate.net

The reaction of secondary amines with sodium nitrite in the presence of various activating agents under mild conditions is a frequently used approach. For example, a combination of sodium nitrite and acetic anhydride (B1165640) (Ac2O) in dichloromethane (B109758) at room temperature has been shown to be an effective system for the N-nitrosation of a range of secondary amines, affording the corresponding N-nitroso compounds in high yields. researchgate.net

Optimization of Reaction Conditions (e.g., pH, Temperature, Reagent Stoichiometry)

The efficiency of N-nitrosation reactions is highly dependent on the reaction conditions. Key parameters that are often optimized include pH, temperature, and the stoichiometry of the reagents.

pH: The rate of nitrosation of secondary amines is significantly influenced by the pH of the reaction medium. Strongly basic secondary amines (pKa > 9.5) tend to be protonated at lower pH values, which can render them less reactive towards nitrosating agents. nih.gov The formation of the active nitrosating species from nitrite is also pH-dependent.

Temperature: Nitrosation reactions are often carried out at controlled temperatures to manage the reaction rate and minimize potential side reactions. While some procedures are effective at room temperature, others may require cooling to maintain selectivity. researchgate.net

Reagent Stoichiometry: The molar ratio of the amine substrate to the nitrosating agent is a critical factor. For instance, in the NaNO2-Ac2O system, an optimal molar ratio of 1:3:3 for the amine, sodium nitrite, and acetic anhydride, respectively, has been identified for achieving excellent yields of the N-nitroso product. researchgate.net

Recent research has explored various catalytic systems to improve the efficiency and selectivity of N-nitrosation. For example, the use of p-toluenesulfonic acid (p-TSA) in combination with sodium nitrite has been reported as a novel and effective method for the N-nitrosation of secondary amines under mild and heterogeneous conditions. jchr.org The choice of solvent can also play a crucial role, with dichloromethane often being a preferred solvent for these reactions. researchgate.netjchr.org

Mechanistic Aspects of N-Nitrosation on Piperidine Systems

The mechanism of N-nitrosation of secondary amines like piperidine involves the electrophilic attack of a nitrosating agent on the lone pair of electrons of the nitrogen atom. rsc.org The key step in many nitrosation reactions is the generation of the nitrosonium ion (NO+). jchr.org

In aqueous acidic solutions of nitrite, various nitrosating species can be formed, including dinitrogen trioxide (N2O3) and dinitrogen tetroxide (N2O4). rsc.org The reaction of piperidine with gaseous N2O3 and N2O4 in aqueous alkaline solutions has been studied in detail. The formation of N-nitrosopiperidine is believed to proceed through nucleophilic attack by the amine on isomers of these nitrogen oxides. rsc.org

For tertiary amines, the nitrosation process is more complex and typically requires an initial dealkylation step, making them generally less reactive towards nitrosation than secondary amines. nih.gov The steric environment around the nitrogen atom can also affect the rate of nitrosation, with increased steric hindrance slowing down the reaction. nih.gov

The formation of N-nitrosamines can also be influenced by other factors, such as the presence of catalysts or inhibitors. For example, iodine has been shown to catalyze the N-nitrosation of piperidine by nitric oxide. rsc.org Conversely, substances like sodium azide (B81097) and thiourea (B124793) can inhibit the reaction by competing for the nitrosating agent. rsc.org

Formation Pathways as a Chemical Impurity

The emergence of this compound as a nitrosamine (B1359907) drug substance-related impurity (NDSRI), particularly in relation to the widely used anti-diarrheal medication loperamide (B1203769), has prompted investigations into its formation routes. veeprho.comusp.org The structure of loperamide contains a 4-(4-chlorophenyl)-4-hydroxypiperidine moiety, which is susceptible to nitrosation. The formation of this impurity is a significant concern, necessitating a thorough understanding of the underlying chemical processes to mitigate its presence in pharmaceutical products.

Investigation of Dealkylative Nitrosation Routes

One of the proposed pathways for the formation of this compound from loperamide involves dealkylative nitrosation. usp.org In this mechanistic route, the tertiary amine within the loperamide structure undergoes nitrosation, leading to the cleavage of an alkyl group and the subsequent formation of the N-nitroso derivative.

The general mechanism for dealkylative nitrosation of tertiary amines typically involves the initial formation of a nitrosammonium ion. This intermediate can then undergo further reactions, leading to the cleavage of a carbon-nitrogen bond and the generation of a secondary amine, which is then readily nitrosated. The regioselectivity of this dealkylation can be influenced by the acidity of the reaction medium. nih.gov At higher acidity, de-ethylation has been observed to be predominant over demethylation in certain N,N-dialkylanilines. nih.gov This process underscores a potential route for the transformation of a parent drug molecule into a nitrosamine impurity.

Direct Nitrosation of Vulnerable Piperidine Substructures

A more direct pathway to the formation of this compound is the nitrosation of a pre-existing vulnerable piperidine substructure. usp.org This can occur if 4-(4-chlorophenyl)-4-hydroxypiperidine is present as a starting material, intermediate, or impurity in the manufacturing process of the active pharmaceutical ingredient (API). As a secondary amine, this piperidine derivative is highly susceptible to reaction with nitrosating agents.

The nitrosation of secondary amines is a well-established chemical transformation. rsc.org The reaction typically proceeds via the formation of a nitrosonium ion (NO+) from a nitrosating agent, which then reacts with the nucleophilic nitrogen of the secondary amine to form the stable N-nitrosamine.

Influence of Reaction Environment on Impurity Generation (e.g., Presence of Nitrites and Amines)

The formation of nitrosamine impurities is highly dependent on the reaction environment. The presence of residual nitrites and amines, which can be introduced through raw materials, solvents, or water, is a critical factor. researchgate.netpharmaexcipients.com Nitrites, in the presence of an acid, can form various nitrosating agents, such as nitrous acid (HNO₂) and dinitrogen trioxide (N₂O₃). pharmaexcipients.com

The pH of the reaction mixture plays a crucial role. While nitrosation is generally enhanced under mildly acidic conditions which favor the formation of active nitrosating species, very low pH can be less conducive due to the protonation of the amine, reducing its nucleophilicity. researchgate.net The interplay between the basicity of the amine precursor and the pH of the environment dictates the rate of nitrosation. researchgate.net The table below summarizes the key environmental factors influencing the formation of nitrosamine impurities.

FactorInfluence on Nitrosamine Formation
Presence of Nitrites Essential precursors for the formation of nitrosating agents.
Presence of Secondary/Tertiary Amines Substrates for the nitrosation reaction.
pH Mildly acidic conditions generally enhance the rate of nitrosation.
Temperature Higher temperatures can potentially accelerate the reaction rate.
Solvents The nature of the solvent can influence the stability and reactivity of both the amine and the nitrosating agent.

Development of Novel Synthetic Methodologies for the Compound

While the formation of this compound as an impurity is undesirable, the ability to synthesize it as a reference standard is crucial for analytical method development and toxicological assessments. Research into novel synthetic methodologies for N-nitroso compounds offers potential routes for the targeted synthesis of this specific molecule.

One innovative approach involves the use of tert-butyl nitrite (TBN) under solvent-free conditions. This method has been shown to be effective for the N-nitrosation of a broad range of secondary amines, offering excellent yields and avoiding the need for harsh acids or metals. rsc.org The stability of acid-labile protecting groups under these conditions makes it a versatile synthetic tool. rsc.org

Another novel method is the reaction of a secondary amine with nitric oxide under superatmospheric pressure. Current time information in Los Angeles, CA, US. This process is reported to be simple, high-yielding, and economically attractive compared to traditional methods that use nitrite salts and mineral acids. Current time information in Los Angeles, CA, US. For instance, piperidine has been successfully converted to N-nitrosopiperidine using this technique. Current time information in Los Angeles, CA, US.

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No experimental data for Proton NMR (¹H NMR), Carbon-13 NMR (¹³C NMR), or two-dimensional NMR techniques such as COSY, HMQC, and HMBC for 4-(4-chlorophenyl)-1-nitrosopiperidin-4-ol has been found in publicly accessible sources. This information would be crucial for determining the precise chemical environment of each atom and the connectivity within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific experimental Infrared (IR) spectroscopy data, which would identify the characteristic vibrational frequencies of the functional groups present in this compound (such as the O-H, N-N=O, and C-Cl bonds), is not available in the public literature.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

While predicted mass-to-charge ratios are available from computational models, experimentally determined High-Resolution Mass Spectrometry (HRMS) data for this compound could not be located. uni.lu HRMS would provide the highly accurate mass of the molecule, confirming its elemental composition.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been specifically reported, data from its non-nitrosated precursor, 4-(4-chlorophenyl)piperidin-4-ol (B141385), and other N-nitrosopiperidine derivatives offer significant insights.

The piperidine (B6355638) ring in substituted piperidinols typically adopts a chair conformation, as this minimizes steric and torsional strain. In the crystal structure of 4-(4-chlorophenyl)piperidin-4-ol, the piperidine ring indeed exhibits a chair conformation. researchgate.net The 4-chlorophenyl group is found in an equatorial position to reduce steric hindrance, while the hydroxyl group is in an axial position.

The introduction of a nitroso group at the nitrogen atom (N-1) significantly influences the conformation of the piperidine ring and the orientation of the substituents. Studies on various N-nitrosopiperidines have shown that the N-nitroso group is generally planar with the adjacent C-N-C segment of the piperidine ring. This planarity arises from the delocalization of the nitrogen lone pair into the N=O pi system, resulting in a partial double bond character for the N-N bond.

The orientation of the nitroso group itself can be either syn or anti with respect to the adjacent ring carbons. In many N-nitrosopiperidines, there is a preference for the oxygen atom of the nitroso group to be oriented over the piperidine ring. The steric and electronic effects of the substituents on the ring play a crucial role in determining the final conformation. For this compound, it is anticipated that the piperidine ring would still favor a chair-like conformation, possibly distorted to accommodate the planar N-nitroso group and to minimize steric interactions between the nitroso oxygen and the axial protons of the ring.

Hydrogen bonding is a key intermolecular interaction that dictates the packing of molecules in the crystal lattice. In the solid-state structure of 4-(4-chlorophenyl)piperidin-4-ol, molecules are linked by relatively strong and directional O-H···N hydrogen bonds, forming chains along a crystallographic axis. researchgate.net

For this compound, the presence of the hydroxyl group as a hydrogen bond donor and the oxygen atom of the nitroso group as a potential hydrogen bond acceptor introduces the possibility of forming intermolecular hydrogen bonds. These interactions could link molecules into chains or more complex three-dimensional networks. The specific hydrogen bonding motifs would depend on the steric accessibility of these groups in the adopted solid-state conformation. The packing would also be influenced by weaker interactions, such as C-H···O and π-π stacking interactions between the chlorophenyl rings of adjacent molecules.

Interaction TypePotential DonorPotential AcceptorExpected Role in Crystal Packing
Hydrogen BondingO-H (hydroxyl)O (nitroso), N (piperidine, if protonated)Formation of chains or networks
C-H···OC-H (piperidine, phenyl)O (hydroxyl, nitroso)Stabilization of the crystal lattice
π-π Stacking4-chlorophenyl ring4-chlorophenyl ringContribution to molecular packing

This table outlines the potential intermolecular interactions based on the functional groups present in this compound.

The stereochemistry of this compound is centered around the C-4 atom, which is a stereocenter if the molecule is considered in a fixed conformation where the substituents on the nitrogen are not symmetric with respect to the piperidine ring. The chair conformation of the piperidine ring, coupled with the substitution pattern, leads to different spatial arrangements of the atoms.

Chiroptical Studies

Chiroptical techniques, such as circular dichroism (CD), are used to study chiral molecules. wikipedia.org this compound is not inherently chiral as a molecule. However, it possesses a chromophore—the N-nitroso group—that can give rise to CD signals if the molecule adopts a chiral conformation or is placed in a chiral environment.

While no chiroptical studies have been reported specifically for this compound, research on related N-aryl-N-nitrosamines provides valuable insights. For instance, achiral N-aryl-N-nitrosamines have been shown to exhibit induced circular dichroism when included as guest molecules within the chiral crystal lattice of a host like cholic acid. nih.gov In these cases, the guest nitrosamine (B1359907) molecules are forced to adopt a chiral conformation, leading to a measurable CD spectrum. The sign of the Cotton effect in the CD spectrum can be correlated with the helicity of the twisted nitrosamine chromophore. nih.gov

This suggests that if enantiomerically pure forms of this compound could be prepared, or if the compound were to crystallize in a chiral space group, it would likely exhibit a measurable CD spectrum. Such a study could provide detailed information about the conformation and electronic transitions of the N-nitroso chromophore.

Chemical Reactivity and Derivatization Strategies

Reactions Involving the N-Nitroso Group

The N-nitroso moiety (-N-N=O) is an electron-withdrawing group that confers unique reactivity upon the piperidine (B6355638) nitrogen. It is susceptible to oxidation, reduction, and cleavage reactions, which provide pathways to diverse derivatives such as N-nitramines and N-amino compounds, or allow for the complete removal of the nitroso group.

Oxidation Reactions to Nitro Derivatives

The N-nitroso group can be oxidized to an N-nitro group (-N-NO₂), converting the N-nitrosamine into the corresponding N-nitramine. This transformation requires potent oxidizing agents. A particularly effective reagent for this conversion on analogous nitrosamines is peroxytrifluoroacetic acid (CF₃CO₃H). nih.govacs.org This peroxy acid is strong enough to oxidize the nitrogen center of the nitroso group.

The reaction would proceed by the electrophilic attack of the peroxy acid on the nitroso group, leading to the formation of the more highly oxidized N-nitramine. The resulting product from the oxidation of 4-(4-chlorophenyl)-1-nitrosopiperidin-4-ol would be 4-(4-chlorophenyl)-1-nitropiperidin-4-ol. Other systems, such as peroxynitrite, have also been shown to convert secondary amines into a mixture of N-nitrosamines and N-nitramines. nih.govacs.org

Table 1: Representative Oxidation Reaction

Starting Material Reagent Product

Reduction Reactions to Amino Derivatives

The N-nitroso group can be readily reduced to an amino group (-NH₂), transforming the nitrosamine (B1359907) into a hydrazine (B178648) derivative. This is a common and well-established reaction for N-nitrosamines. Various reducing agents can accomplish this transformation. For instance, reduction with zinc dust in an acidic medium like acetic acid is a classic method. nih.gov Alternatively, catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) is also effective. nih.gov

These reactions convert the N=O double bond into an N-N single bond and subsequently add two hydrogen atoms. For the target compound, this would yield 1-amino-4-(4-chlorophenyl)piperidin-4-ol. This hydrazine derivative serves as a versatile intermediate for further functionalization.

Table 2: Common Reduction Conditions for N-Nitrosamines

Reagent System Description
Zinc / Acetic Acid A classic chemical reduction method.
Catalytic Hydrogenation (e.g., H₂, Pd/C) A common method for industrial and laboratory-scale reductions.

Cleavage and Denitrosation Reactions

Denitrosation involves the complete removal of the nitroso group from the piperidine nitrogen, regenerating a secondary amine. This cleavage of the N-N bond is typically achieved under acidic conditions. Protolytic denitrosation can be facilitated by strong acids containing a good nucleophile, such as hydrogen bromide (HBr). nih.gov The reaction proceeds via protonation of the nitroso oxygen, followed by nucleophilic attack at the nitrogen atom, leading to the cleavage of the N-N bond and release of a nitrosonium ion equivalent.

Other established methods for denitrosation include the use of acidic triiodide (HI₃) or ultraviolet (UV) photolysis, which have been developed for the analysis of total N-nitrosamines. nih.gov The product of the denitrosation of this compound is 4-(4-chlorophenyl)piperidin-4-ol (B141385).

Reactions at the Hydroxyl Group

The tertiary hydroxyl (-OH) group is the second key reactive site in the molecule. Located at the C4 position of the piperidine ring, its reactivity is influenced by the steric hindrance of the piperidine structure and the electronic effects of the 4-chlorophenyl substituent.

Esterification and Etherification Reactions

The tertiary hydroxyl group can undergo esterification and etherification to form corresponding esters and ethers. Due to the presence of the amine within the piperidine ring, it is often advantageous to use a protecting group on the nitrogen, such as a tert-butoxycarbonyl (Boc) group, before carrying out these transformations to prevent side reactions. While the N-nitroso group is electron-withdrawing, direct acylation or alkylation at the hydroxyl group can still be achieved under appropriate conditions.

Esterification can be accomplished using standard methods, such as reaction with an acid chloride or acid anhydride (B1165640) in the presence of a base. For example, reaction with acetic anhydride would yield 4-(4-chlorophenyl)-1-nitrosopiperidin-4-yl acetate. Etherification can be achieved through methods like the Williamson ether synthesis, although the steric hindrance of a tertiary alcohol can make this challenging. More specialized reactions like the Mitsunobu reaction, which can be used to form ethers from alcohols, provide an alternative route. chembk.com

Reactions of the Chlorophenyl Moiety

The chlorophenyl group of this compound presents a key site for modifications that can significantly alter the molecule's properties. The presence of the chlorine atom and the piperidinol substituent on the aromatic ring dictates its reactivity towards both electrophilic substitution and modern cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com In the context of the 4-(4-chlorophenyl) moiety, the reaction's feasibility and regioselectivity are governed by the electronic effects of the existing substituents. The chlorine atom is a deactivating but ortho-, para-directing group, while the hydroxyl-bearing piperidine ring is generally considered an activating, ortho-, para-directing group.

Given that the para-position relative to the piperidinol group is occupied by the chlorine atom, electrophilic attack is directed primarily to the positions ortho to the piperidinol substituent (C-3 and C-5 of the phenyl ring). Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.commasterorganicchemistry.com For these reactions to proceed, a strong electrophile, often generated with the help of a catalyst, is required to overcome the stability of the aromatic ring. masterorganicchemistry.comyoutube.com

Table 1: Potential Electrophilic Aromatic Substitution Reactions

Reaction Type Reagents Potential Product
Nitration HNO₃, H₂SO₄ 4-(4-chloro-3-nitrophenyl)-1-nitrosopiperidin-4-ol
Bromination Br₂, FeBr₃ 4-(3-bromo-4-chlorophenyl)-1-nitrosopiperidin-4-ol

Palladium-Catalyzed Cross-Coupling Reactions

The aryl chloride functionality is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. nih.gov These reactions have become powerful tools in modern organic synthesis. rsc.org The chlorine atom on the phenyl ring of this compound can participate in several types of coupling reactions, provided a suitable palladium catalyst and reaction conditions are employed.

For instance, the Suzuki-Miyaura coupling can be used to introduce new aryl or vinyl groups, while the Buchwald-Hartwig amination allows for the formation of C-N bonds. The Sonogashira coupling enables the introduction of alkyne moieties. These transformations are pivotal for creating libraries of analogues with diverse functionalities. acs.org

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst/Ligand Example Bond Formed
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄ C-C (Aryl-Aryl)
Sonogashira Terminal alkyne PdCl₂(PPh₃)₂, CuI C-C (Aryl-Alkynyl)
Buchwald-Hartwig Amine Pd₂(dba)₃, BINAP C-N (Aryl-Amine)

Reactivity of the Piperidine Ring System

The piperidine ring is a prevalent scaffold in many biologically active molecules and offers numerous avenues for chemical modification. nih.govwikipedia.org Its reactivity includes ring-restructuring transformations and the introduction of new substituents onto the heterocyclic core.

Ring Expansion and Contraction Reactions

The six-membered piperidine ring can be chemically induced to undergo ring expansion to form seven-membered rings (azepanes) or to contract into five-membered rings (pyrrolidines). These skeletal rearrangements provide access to diverse heterocyclic structures.

Ring Contraction: Various methods exist for the ring contraction of piperidines. nih.gov One approach involves the silver-mediated deconstructive bromination of N-acyl piperidines, followed by intramolecular C-N bond formation to yield N-acyl pyrrolidines. nih.gov Another strategy uses reagents like diethylaminosulfur trifluoride (DAST) on cyclic β-amino alcohols, which can induce rearrangement through a carbocation intermediate. arkat-usa.org

Ring Expansion: Ring expansion can also be achieved under specific conditions. For example, treatment of cyclic epoxy-alcohols or cyclic β-amino-alcohols with DAST can lead to ring enlargement via an oxonium or aziridinium (B1262131) intermediate, respectively. arkat-usa.org

Introduction of Substituents on the Piperidine Core

The functionalization of a pre-existing piperidine ring is a common strategy for synthesizing substituted derivatives. researchgate.net This can involve reactions at the nitrogen atom (following removal of the nitroso group) or at the carbon atoms of the ring.

A powerful method for functionalizing the piperidine core at the α-position (C-2 or C-6) is the direct α-arylation via a one-pot Negishi cross-coupling reaction. nih.gov This approach involves lithiation of an N-Boc protected piperidine, followed by transmetallation and the palladium-catalyzed coupling reaction, often proceeding with high diastereoselectivity. nih.gov The synthesis of various substituted piperidines can also be achieved through the alkylation of piperidine derivatives or by starting from corresponding piperidinones (ketones), which are versatile intermediates. nih.gov The stereochemistry of the piperidine ring and its substituents can play a crucial role in the biological activity of the final compounds. nih.gov

Exploration of the Compound as a Synthetic Intermediate

This compound is a recognized chemical intermediate. pharmaffiliates.comallmpus.com Its primary documented use is in the synthesis of Loperamide (B1203769), a widely used anti-diarrheal medication. veeprho.com In this context, the nitroso group serves as a protecting group for the piperidine nitrogen. The synthetic sequence would typically involve the reduction of the N-nitroso group to the secondary amine, 4-(4-chlorophenyl)piperidin-4-ol. This deprotected intermediate is then subjected to N-alkylation with a suitable reagent to construct the final Loperamide structure. The compound's role highlights its utility in multi-step pharmaceutical manufacturing processes. veeprho.com

Application in the Synthesis of Complex Organic Molecules

The primary context for the synthesis involving this compound is its role as a precursor or, more commonly, an impurity in the production of established pharmaceuticals. The parent compound, 4-(4-chlorophenyl)piperidin-4-ol, is a crucial intermediate in the synthesis of the anti-diarrheal medication loperamide and the antipsychotic drug haloperidol. veeprho.comguidechem.com The formation of the N-nitroso derivative can occur under specific reaction conditions, particularly in the presence of nitrosating agents. chemicea.com

While not typically a desired starting material, the chemical transformations of this compound are relevant for understanding and mitigating its formation during drug synthesis. The reactivity of the N-nitroso group is of primary interest.

Reduction of the N-nitroso Group: A key transformation of N-nitrosamines is the reduction of the nitroso group to the corresponding hydrazine or amine. This reaction is significant as it can lead back to the parent amine, 4-(4-chlorophenyl)-4-hydroxypiperidine, or open pathways to other derivatives. Common reducing agents for N-nitrosamines include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Reactions of the N-Nitroso Group: The N-nitroso group can participate in various other chemical reactions. Under acidic conditions, N-nitrosamines can undergo denitrosation, releasing the secondary amine and a nitrosating species. They can also be subject to photolytic reactions, which can lead to the formation of radical intermediates. While specific studies on the photolytic behavior of this compound are not extensively documented, the general reactivity of N-nitrosopiperidines suggests potential for photoaddition reactions.

The synthesis of loperamide itself involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine. researchgate.net Should this compound be present as an impurity, its potential to undergo side reactions during these synthetic steps is a critical consideration for process chemists.

Starting Material Reagent/Condition Product Significance
This compoundReduction (e.g., LiAlH₄, H₂/Pd)4-(4-chlorophenyl)piperidin-4-ol or corresponding hydrazineRemoval of the nitroso group, potential for further functionalization.
This compoundAcidic conditions4-(4-chlorophenyl)piperidin-4-ol + nitrosating agentDegradation pathway, potential for nitrosation of other species.
4-(4-chlorophenyl)piperidin-4-olAlkylating agent (in loperamide synthesis)LoperamideMain synthetic route where the nitroso impurity might interfere. researchgate.net

Derivatization for Exploring Structure-Reactivity Relationships

The derivatization of this compound and its parent amine, 4-(4-chlorophenyl)-4-hydroxypiperidine, is a valuable strategy for exploring structure-activity relationships (SAR), particularly in the context of medicinal chemistry. nih.gov By systematically modifying the structure of the molecule, researchers can gain insights into how different functional groups influence its chemical reactivity and biological activity.

A study on the synthesis and pharmacological activity of derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine involved substitution at the nitrogen atom. nih.gov While this study did not focus on the N-nitroso derivative specifically, the synthetic strategies employed can be extrapolated. The secondary amine of the parent compound is a key handle for derivatization, allowing for the introduction of a wide variety of substituents.

N-Alkylation and N-Acylation: The nitrogen atom of the piperidine ring, after potential removal of the nitroso group, is a prime site for modification. N-alkylation with various alkyl halides or N-acylation with acyl chlorides or anhydrides can be used to introduce a range of functional groups. These modifications can alter the steric and electronic properties of the molecule, influencing its reactivity and interaction with biological targets.

Modification of the Hydroxyl Group: The tertiary hydroxyl group at the 4-position of the piperidine ring also presents an opportunity for derivatization. Esterification or etherification of this group can be achieved, leading to another class of derivatives.

Parent Compound Derivatization Strategy Potential Derivatives Purpose of Derivatization
4-(4-chlorophenyl)piperidin-4-olN-AlkylationN-Alkyl-4-(4-chlorophenyl)piperidin-4-olsExplore impact of N-substituent on reactivity and biological activity. nih.gov
4-(4-chlorophenyl)piperidin-4-olN-AcylationN-Acyl-4-(4-chlorophenyl)piperidin-4-olsModulate electronic properties and steric hindrance at the nitrogen atom.
This compoundReaction at the hydroxyl group (Esterification/Etherification)4-Acyloxy/Alkoxy-4-(4-chlorophenyl)-1-nitrosopiperidinesInvestigate the role of the hydroxyl group in the molecule's overall properties.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating and quantifying specific compounds within a complex mixture. For a molecule like 4-(4-chlorophenyl)-1-nitrosopiperidin-4-ol, which contains a polar hydroxyl group, a moderately hydrophobic chlorophenyl group, and a nitrosamine (B1359907) moiety, a range of techniques could be employed.

HPLC is a primary technique for the analysis of non-volatile or thermally labile compounds like nitrosamines. frontiersin.org The development of a robust HPLC method would be a critical first step for routine quality control.

The goal of this phase of development is to find the optimal combination of a stationary phase (the column) and a mobile phase (the solvent) to achieve a sharp, well-defined peak for the target analyte, separated from other impurities.

Stationary Phase Selection : Due to the compound's polarity, a reversed-phase (RP) column would be the initial choice. A C18 or C8 column is standard for separating moderately polar to nonpolar compounds. The specific choice would depend on the desired retention time and selectivity.

Mobile Phase Optimization : A typical mobile phase for an RP-HPLC analysis would consist of a mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile (B52724) or methanol. The ratio would be adjusted to control the retention time of the compound. Gradient elution, where the solvent composition changes over the course of the analysis, would likely be employed to ensure good separation of all components in a sample.

Table 1: Hypothetical HPLC Method Development Parameters

Parameter Initial Conditions to be Tested Optimization Goal
Stationary Phase C18, C8, Phenyl-Hexyl Achieve optimal retention and selectivity.
Mobile Phase A 0.1% Formic Acid in Water Control peak shape and ionization efficiency for MS detection.
Mobile Phase B Acetonitrile, Methanol Adjust elution strength for desired retention time.
Elution Mode Isocratic and Gradient Achieve separation of all impurities within a reasonable run time.
Flow Rate 0.8 - 1.5 mL/min Optimize separation efficiency and analysis speed.

| Column Temperature | 25 - 40 °C | Improve peak shape and reproducibility. |

Once separation is achieved, the detector must be optimized for sensitivity and specificity.

UV-Vis Detection : The presence of the chlorophenyl group suggests the compound will absorb ultraviolet (UV) light. A UV-Vis detector would be used, and a wavelength scan would be performed to determine the wavelength of maximum absorbance (λmax) for the highest sensitivity.

Mass Spectrometric Detection (LC-MS) : For trace-level quantification, coupling the HPLC to a mass spectrometer is the method of choice. frontiersin.org This provides high selectivity and sensitivity. Optimization would involve selecting the appropriate ionization source (e.g., Electrospray Ionization - ESI) and tuning the MS parameters to monitor for the specific mass-to-charge ratio (m/z) of the compound.

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. restek.com Direct analysis of this compound by GC is challenging due to its polarity and thermal lability (the nitroso and hydroxyl groups can degrade at high temperatures).

Therefore, a crucial step is derivatization . The polar hydroxyl (-OH) group would be chemically modified to create a more volatile and thermally stable derivative. A common approach for a related, non-nitrosated compound, 4-(4-chlorophenyl)-4-hydroxypiperidine, involved derivatization with pentafluorobenzoyl chloride. nih.gov A similar silylation or acylation reaction would be necessary for the target analyte to make it suitable for GC-MS analysis. nih.gov The resulting derivative could then be analyzed, with the mass spectrometer providing definitive identification based on its mass spectrum. nih.gov

The structure of this compound does not inherently possess a chiral center. Chirality in a molecule arises from a carbon atom bonded to four different substituent groups. In this case, the carbon atom bonded to the hydroxyl and chlorophenyl groups is also bonded to two identical piperidine (B6355638) ring segments, making it achiral.

Therefore, chiral separation is not applicable to this specific molecule. However, SFC is a valuable technique that uses supercritical CO2 as the main mobile phase and is known for fast, efficient separations. chromatographyonline.com While not needed for chiral resolution of this compound, it could be explored as a "green" alternative to normal-phase HPLC for achiral separations if required. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) Method Development

Mass Spectrometric Techniques for Characterization

Mass spectrometry (MS) is indispensable for confirming the identity of a compound by measuring its exact mass and by analyzing its fragmentation patterns.

For this compound (Molecular Formula: C11H13ClN2O2, Molecular Weight: 240.69 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. pharmaceresearch.comallmpus.com Tandem mass spectrometry (MS/MS) would involve isolating the molecule's ion (the "parent" ion) and fragmenting it to produce a unique "fingerprint" of smaller "daughter" ions. This fragmentation pattern provides definitive structural confirmation. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also aid in identification. uni.lu

Table 2: Predicted Mass Spectrometric Data

Adduct Predicted m/z
[M+H]+ 241.07384
[M+Na]+ 263.05578
[M-H]- 239.05928

Data sourced from computational predictions, as experimental literature is not available. uni.lu

This systematic application of analytical methodologies would be essential for the comprehensive study and control of this compound as a pharmaceutical impurity.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a critical technique for the structural confirmation of this compound by analyzing its characteristic fragmentation patterns. In a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiment, the protonated molecule [M+H]⁺ of the compound, with a predicted m/z of 241.07384, is isolated and subjected to collision-induced dissociation (CID). uni.lu

Based on the known fragmentation behavior of N-nitrosamine compounds, several diagnostic fragmentation pathways can be proposed for this compound. researchgate.netnih.govresearchgate.net A primary and highly characteristic fragmentation is the neutral loss of the nitroso group (•NO), resulting in a fragment ion with a mass-to-charge ratio (m/z) corresponding to the de-nitrosated piperidine ring. Another expected fragmentation pathway involves the loss of a water molecule (H₂O) from the tertiary alcohol group. Further fragmentation of the piperidine ring structure can also occur.

Table 1: Predicted MS/MS Fragmentation Pathways for this compound

Precursor Ion [M+H]⁺ (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Fragment Structure
241.07211.07•NO4-(4-chlorophenyl)piperidin-4-ol (B141385) cation
241.07223.06H₂OIonized 4-(4-chlorophenyl)-1-nitrosopiperidine
211.07193.06H₂OC₁₁H₁₂ClN⁺
211.07155.05C₃H₆OC₈H₈ClN⁺
211.07111.04C₆H₅ClC₅H₈NO⁺

This table presents predicted fragmentation data based on general principles of nitrosamine mass spectrometry and the structure of the compound. Experimental data may vary.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is indispensable for unequivocally determining the elemental composition of this compound and its fragment ions. By providing highly accurate mass measurements, typically with a mass accuracy of less than 5 ppm, HRMS allows for the confident assignment of a unique elemental formula to a measured mass.

For the protonated molecule of this compound, the theoretical exact mass is 241.07384 Da. An experimental HRMS measurement close to this value would strongly support the presence of this compound. This technique is particularly valuable in distinguishing the target compound from other isobaric species that may be present in a sample matrix.

Table 2: Theoretical Elemental Composition and Exact Mass Data

Compound/FragmentMolecular FormulaTheoretical Monoisotopic Mass (Da)
This compoundC₁₁H₁₃ClN₂O₂240.06656
Protonated Molecule [M+H]⁺C₁₁H₁₄ClN₂O₂⁺241.07384
Fragment after -NO lossC₁₁H₁₄ClNO⁺211.07639
Fragment after -H₂O lossC₁₁H₁₂ClN₂O⁺223.06382

This data is calculated based on the elemental composition and may be used to confirm the identity of the compound in HRMS studies.

Method Validation and Robustness for Trace Analysis

For research purposes, especially when investigating trace-level impurities, robust and validated analytical methods are crucial to ensure the reliability and reproducibility of the results. sepscience.comlcms.czyoutube.com

Development of Sensitive Detection Limits for Research Purposes

The development of methods with low limits of detection (LOD) and quantification (LOQ) is a primary objective in the trace analysis of potential impurities like this compound. Techniques such as LC-MS/MS are inherently sensitive, and their performance can be further optimized for this specific analyte. youtube.comnih.gov

Factors influencing the LOD and LOQ include the efficiency of the chromatographic separation, the ionization efficiency of the analyte in the mass spectrometer source (e.g., electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI), and the detector sensitivity. For nitrosamines, APCI can sometimes offer better sensitivity compared to ESI. lcms.cz Method parameters such as sample preparation, injection volume, and mobile phase composition are systematically optimized to achieve the lowest possible detection limits. For research applications, achieving LOQs in the low ng/mL or even pg/mL range is often the goal.

Table 3: Hypothetical Method Detection and Quantification Limits

Analytical TechniqueEstimated Limit of Detection (LOD)Estimated Limit of Quantification (LOQ)
LC-MS/MS (ESI)0.1 ng/mL0.3 ng/mL
LC-MS/MS (APCI)0.05 ng/mL0.15 ng/mL
UPLC-HRMS0.2 ng/mL0.6 ng/mL

These values are hypothetical and serve as examples of typical detection limits achievable with modern instrumentation for trace analysis research. Actual limits would need to be experimentally determined.

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. sepscience.com In the context of this compound, selectivity is paramount to distinguish it from structurally similar compounds, including the parent API (e.g., loperamide (B1203769) or haloperidol) and other related impurities. easycdmo.compharmaffiliates.compharmaffiliates.comclearsynth.com

Chromatographic selectivity is achieved by optimizing the column chemistry (e.g., C18, phenyl-hexyl) and the mobile phase composition to ensure baseline separation of the target analyte from potential interferences. Mass spectrometric selectivity is inherent in MS/MS, where specific precursor-to-product ion transitions are monitored. The use of multiple reaction monitoring (MRM) with at least two transitions for the analyte enhances the confidence in its identification. High-resolution mass spectrometry also provides excellent selectivity due to its ability to resolve the analyte from isobaric interferences based on their exact masses.

Application in Impurity Profiling Research (excluding regulatory aspects)

In a research setting, the developed analytical methodologies are applied to impurity profiling studies. The goal of such research is to identify and quantify impurities that may be present in a drug substance or product, providing valuable insights into potential degradation pathways and manufacturing process control. easycdmo.compharmaffiliates.comclearsynth.com

For this compound, impurity profiling research would involve analyzing samples of the parent drug (e.g., loperamide) that have been subjected to stress conditions such as heat, humidity, light, and acidic or basic environments. The appearance and increase of this nitrosamine under specific conditions can help to understand its formation mechanism. This knowledge is crucial for the development of stable pharmaceutical formulations and for refining synthesis and purification processes to minimize the presence of such impurities. The advanced analytical methods described herein are fundamental to generating the high-quality data needed for this type of research.

Mechanistic Studies of Biological Interactions Molecular and Cellular Levels, in Vitro

Molecular Mechanisms of Genotoxic Action In Vitro

The genotoxicity of N-nitrosamines is a well-documented phenomenon that involves metabolic activation to highly reactive intermediates capable of damaging cellular macromolecules.

N-nitrosamines are generally not directly genotoxic. They require metabolic activation to exert their carcinogenic and mutagenic effects. This bioactivation is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. The initial and rate-limiting step in the activation of many N-nitrosamines is the enzymatic hydroxylation of the carbon atom adjacent (α-position) to the N-nitroso group.

This α-hydroxylation reaction results in the formation of an unstable α-hydroxynitrosamine intermediate. This intermediate then undergoes spontaneous decomposition, leading to the generation of a highly electrophilic diazonium ion. For instance, in the case of tobacco-specific nitrosamines like N'-nitrosonornicotine (NNN), hydroxylation at the 2' and 5' carbons of the pyrrolidine (B122466) ring leads to the formation of reactive diazonium ions. nih.gov These diazonium ions are potent alkylating agents that can react with nucleophilic centers in cellular macromolecules.

The specific CYP enzymes involved in the bioactivation of N-nitrosamines can vary depending on the structure of the nitrosamine (B1359907) and the tissue. CYP2E1 is known to play a significant role in the metabolism of several N-nitrosamines. mdpi.com

Table 1: Key Steps in the Bioactivation of N-Nitrosamines

StepDescriptionKey Enzymes/Intermediates
Initial Metabolism α-Hydroxylation of the carbon adjacent to the nitroso group.Cytochrome P450 (e.g., CYP2E1)
Intermediate Formation Generation of an unstable α-hydroxynitrosamine.α-Hydroxynitrosamine
Decomposition Spontaneous breakdown of the α-hydroxynitrosamine.Diazonium ion
Genotoxic Species Formation of a highly reactive electrophilic species.Electrophilic diazonium ion

The electrophilic diazonium ions generated from the bioactivation of N-nitrosamines are the ultimate carcinogens that react with DNA, forming DNA adducts. These adducts are covalent modifications of the DNA bases and are considered to be a critical initiating event in chemical carcinogenesis.

The reaction of diazonium ions with DNA can occur at various nucleophilic sites on the DNA bases, including nitrogen and oxygen atoms. This leads to the formation of a variety of DNA adducts, such as methylated, ethylated, or larger alkylated bases. mdpi.com For example, N-nitrosodimethylamine (NDMA) forms methyl DNA adducts, while N-nitrosodiethylamine (NDEA) leads to the formation of ethyl DNA adducts. mdpi.com

The types and locations of these adducts can influence their mutagenic potential. For instance, O-alkylated adducts, such as O6-methylguanine and O4-alkylthymidine, are known to be highly miscoding lesions that can lead to point mutations during DNA replication if not repaired. mdpi.com The formation of DNA adducts by tobacco-specific nitrosamines like NNN and 4-(N-nitrosomethylamino)-1-(3-pyridyl)-1-butanone (NNK) is considered a critical factor in tobacco-related cancers. nih.govnih.gov

While the primary focus of N-nitrosamine genotoxicity is DNA damage, the reactive electrophilic intermediates can also interact with other cellular macromolecules, including proteins. The reaction with proteins can occur at nucleophilic amino acid residues such as cysteine, lysine, and histidine. nih.gov

Modification of proteins by these reactive species can lead to alterations in their structure and function. This can have wide-ranging consequences for the cell, including the inhibition of enzymes involved in critical cellular processes, disruption of signaling pathways, and impairment of cellular defense mechanisms. For example, the modification of DNA repair proteins could compromise the cell's ability to remove DNA adducts, thereby increasing the likelihood of mutations. nih.gov

Cellular Responses to DNA Damage In Vitro

The formation of DNA adducts by N-nitrosamines triggers a complex network of cellular responses aimed at mitigating the damage and maintaining genomic integrity.

Exposure of cell lines to N-nitrosamines or their reactive metabolites leads to the induction of DNA damage. This damage can be detected using various in vitro assays, such as the single-cell gel electrophoresis (Comet) assay, which measures DNA strand breaks. nih.gov The presence of DNA adducts can stall DNA replication and transcription, leading to the activation of DNA damage signaling pathways.

In response to this damage, cells activate a variety of DNA repair mechanisms to remove the adducts and restore the normal DNA structure. The specific repair pathway activated depends on the type of DNA adduct formed. For example, base excision repair (BER) and nucleotide excision repair (NER) are two major pathways involved in the removal of alkylated DNA bases. nih.gov The efficiency of these repair mechanisms can significantly influence the ultimate biological outcome of exposure to N-nitrosamines. Inefficient or error-prone repair can lead to the persistence of DNA damage and an increased risk of mutations.

The presence of DNA damage and modified macromolecules can induce a state of cellular stress. This leads to the activation of broader cellular stress response pathways. These pathways are designed to protect the cell from the harmful effects of the damage and to coordinate a response that may include cell cycle arrest, apoptosis (programmed cell death), or senescence.

One of the key signaling pathways activated by DNA damage is the ATM/ATR-p53 pathway. This pathway can halt the cell cycle to allow time for DNA repair or, if the damage is too extensive, trigger apoptosis to eliminate the damaged cell and prevent the propagation of mutations. Additionally, exposure to chemical stressors can induce oxidative stress, characterized by an imbalance in the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. nih.gov This oxidative stress can further contribute to cellular damage and activate additional stress response pathways.

Mechanisms of Apoptosis Induction in Cell Lines by Related Nitroso Compounds

Studies on the human promyelocytic leukemia cell line (HL-60) have demonstrated that NPIP can induce apoptosis, or programmed cell death. nih.gov The process is characterized by distinct morphological changes within the cells, including chromatin condensation. nih.gov The induction of apoptosis by NPIP was found to be dependent on both the concentration of the compound and the duration of exposure. nih.gov For instance, a significant level of apoptotic cell death was observed after 18 hours of treatment with NPIP at a concentration of 10 mM. nih.gov

One of the key biochemical markers of apoptosis is the cleavage of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. In HL-60 cells treated with NPIP, marked cleavage of PARP was observed after 18 hours of treatment at a concentration of 5 mM, providing further evidence of apoptosis. nih.gov

Interestingly, while NPIP and another related compound, N-nitrosodibutylamine (NDBA), both induced the production of reactive oxygen species (ROS) in HL-60 cells, this was not directly linked to the apoptotic process. The use of an antioxidant, N-acetylcysteine (NAC), inhibited ROS production but did not prevent the N-nitrosamine-induced apoptosis. nih.gov

Comparative Mechanistic Studies with Related N-Nitrosamines

Comparative studies of N-nitrosamines reveal significant differences in their biological activities, often linked to their metabolic activation. A comparison between N-nitrosopiperidine (NPIP) and its structural homolog, N-nitrosopyrrolidine (NPYR), highlights these differences. While both are recognized carcinogens, they target different organs. oup.com NPIP is a potent esophageal carcinogen in rats, whereas NPYR primarily induces liver tumors. oup.comnih.gov

This tissue-specific carcinogenicity is thought to be, at least in part, a result of differences in their metabolic activation by cytochrome P450 (P450) enzymes. oup.com The key activation pathway for nitrosamines is α-hydroxylation, which is catalyzed by P450 enzymes. oup.comnih.gov

In vitro studies using rat esophageal microsomes demonstrated a significantly higher rate of α-hydroxylation for NPIP compared to NPYR. nih.gov Conversely, rat liver microsomes were capable of activating both NPIP and NPYR. nih.gov This suggests that the enzymatic machinery present in the esophagus has a preference for activating NPIP, which could explain its targeted carcinogenic effect on this tissue. nih.gov

Further investigations have identified specific P450 enzymes involved in the metabolism of these compounds. Cytochrome P450 2A3, for example, has been shown to be a good catalyst for the α-hydroxylation of NPIP but a poor one for NPYR. nih.gov

The table below summarizes the comparative apoptotic effects of NPIP and N-nitrosodibutylamine (NDBA) in HL-60 cells.

CompoundEffective Concentration for Apoptosis (after 18h)PARP Cleavage Concentration (after 18h)
N-nitrosopiperidine (NPIP)10 mM5 mM
N-nitrosodibutylamine (NDBA)2 mM0.5 mM (after 3h)

Data sourced from studies on HL-60 cells. nih.gov

Enzymatic and Non-Enzymatic Biotransformations In Vitro

The biotransformation of N-nitrosamines is a critical step in their mechanism of action and is primarily mediated by cytochrome P450 enzymes. oup.comacs.org The principal metabolic pathway is α-hydroxylation, which involves the hydroxylation of the carbon atom adjacent to the nitroso group. oup.comresearchgate.net This enzymatic reaction is crucial for the conversion of these compounds into reactive electrophilic intermediates that can interact with cellular macromolecules like DNA. acs.org

For N-nitrosopiperidine (NPIP), α-hydroxylation leads to the formation of an unstable intermediate, α-hydroxy-NPIP. oup.com This intermediate then spontaneously decomposes to form electrophilic species that can form adducts with DNA. oup.com The major end product of NPIP α-hydroxylation, when trapped by water, is 5-hydroxypentanal, which cyclizes to 2-hydroxytetrahydro-2H-pyran (2-OH-THP). oup.com

The activation of NPIP to mutagenic compounds has been shown to be preferentially catalyzed by phenobarbitone-induced cytochrome P-450s. nih.gov Interestingly, the mutagenicity of NPIP catalyzed by microsomes is enhanced in the presence of the cytosolic fraction, suggesting that cytosolic enzymes can further convert the microsome-generated metabolites into more potent mutagens. nih.gov

While enzymatic processes are central to the bioactivation of nitrosamines, non-enzymatic reactions can also occur. The stability of the α-hydroxynitrosamines formed through enzymatic oxidation is low, leading to spontaneous decomposition. acs.org

The table below outlines the key enzymes and products involved in the in vitro biotransformation of N-nitrosopiperidine.

SubstrateKey EnzymesPrimary Metabolic PathwayMajor Metabolite
N-nitrosopiperidine (NPIP)Cytochrome P450 (e.g., P450 2A3), Cytosolic enzymesα-Hydroxylation2-hydroxytetrahydro-2H-pyran (2-OH-THP)

Data compiled from in vitro studies. oup.comnih.govnih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations are fundamental to understanding the behavior of a molecule. These calculations solve the Schrödinger equation for a given molecular structure to provide information about its electronic properties and energy.

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure would reveal the distribution of electrons within the molecule, highlighting regions of high and low electron density. This is critical for predicting how the molecule will interact with other chemical species. Key aspects to be investigated would include:

Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Natural Bond Orbital (NBO) Analysis: This analysis would provide a detailed picture of the bonding within the molecule, including the nature of the covalent bonds and any non-covalent interactions. It would also quantify the charge distribution on each atom.

Electron Density Distribution: Mapping the electron density would identify electrophilic and nucleophilic sites, which are crucial for understanding reaction mechanisms.

Energetics of Conformational Isomers

The piperidine (B6355638) ring in 4-(4-chlorophenyl)-1-nitrosopiperidin-4-ol can adopt different conformations, such as chair and boat forms. The orientation of the substituents (the 4-chlorophenyl, hydroxyl, and nitroso groups) can also vary.

Conformational Search: A systematic search for different stable conformations would be performed.

Energy Calculations: The relative energies of these conformers would be calculated to determine the most stable (lowest energy) conformation. This is important as the three-dimensional shape of a molecule often dictates its biological activity. For the related compound, 4-(4-chlorophenyl)piperidin-4-ol (B141385), the piperidine ring has been observed to adopt a chair conformation in its crystal structure.

Molecular Docking and Dynamics Simulations

While no specific molecular targets have been identified for in vitro studies of this compound in the available literature, these computational techniques would be invaluable if a biological target were to be investigated.

Molecular Docking: This technique would predict the preferred binding orientation of the molecule to a specific protein target. It is a crucial tool in drug discovery for identifying potential drug candidates.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations would be used to study the stability of the molecule-protein complex over time. These simulations provide a dynamic view of the interactions and can help to refine the understanding of the binding mode.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure.

NMR Spectroscopy: Theoretical calculations of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts are routinely performed. These predictions can aid in the assignment of experimental NMR spectra. The accuracy of these predictions has been shown to be valuable in the structural elucidation of organic compounds.

Below is a hypothetical table of predicted 1H NMR chemical shifts for this compound, which would be generated from such a computational study.

AtomPredicted Chemical Shift (ppm)
H (Aromatic)7.2 - 7.5
H (Piperidine)2.5 - 4.0
H (Hydroxyl)Variable

Computational Studies on Reactivity Pathways and Transition States

Understanding the chemical reactivity of this compound is essential, particularly given its role as a synthetic intermediate.

Reaction Mechanism Studies: Computational methods can be used to explore potential reaction pathways, for example, in its conversion to other pharmaceutical compounds.

Transition State Theory: By calculating the structures and energies of transition states, chemists can determine the activation energies of reactions and thus predict reaction rates.

Structure-Activity Relationship (SAR) Studies for Chemical Reactivity and Mechanistic Aspects

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its chemical reactivity or biological activity. For this compound, SAR studies could focus on:

Influence of Substituents: Investigating how changes to the substituents (e.g., replacing the chloro group with other halogens or modifying the nitroso group) affect the molecule's electronic properties and reactivity.

Quantitative Structure-Activity Relationship (QSAR): If a set of related compounds and their measured activities were available, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.

Future Research Directions and Translational Perspectives

Development of Green Chemistry Approaches for Synthesis

The synthesis of reference standards for compounds like 4-(4-chlorophenyl)-1-nitrosopiperidin-4-ol traditionally may involve reagents and solvents with environmental drawbacks. Future research will increasingly prioritize the development of "green" synthesis methodologies. This involves exploring alternative, more environmentally benign solvents, catalysts, and reaction conditions. The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. Research in this area could focus on:

Solvent Replacement: Investigating the use of water, supercritical fluids, or biodegradable solvents in the nitrosation process.

Catalyst Innovation: Developing highly efficient and recyclable catalysts to minimize waste and energy consumption.

Exploration of Advanced Analytical Techniques for Ultra-Trace Detection

The detection of nitrosamine (B1359907) impurities at exceedingly low levels is a significant analytical challenge. gcms.cz Regulatory agencies worldwide have stringent limits on the presence of these compounds in drug substances and products. nih.gov Future research will focus on enhancing the sensitivity and selectivity of analytical methods for the ultra-trace detection of this compound.

Key areas of exploration include:

Hyphenated Mass Spectrometry Techniques: Further development and optimization of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) methods are crucial. nih.govpharmtech.com These techniques offer the high selectivity and sensitivity needed for detecting trace-level impurities in complex matrices. nih.govpharmtech.com

High-Resolution Mass Spectrometry (HRMS): The application of technologies like Orbitrap and time-of-flight (TOF) mass spectrometry can provide highly accurate mass measurements, aiding in the unambiguous identification of unknown impurities and distinguishing them from background interferences. gcms.cz

Novel Sample Preparation Techniques: Innovations in sample preparation, such as solid-phase microextraction (SPME) and automated liquid-liquid extraction, can improve recovery and concentration of the analyte, leading to lower detection limits.

Analytical TechniquePrincipleApplication in Nitrosamine Analysis
LC-MS/MS Separates compounds by liquid chromatography and detects them by tandem mass spectrometry.Precise and accurate detection of nitrosamines at low levels in pharmaceutical products. pharmtech.com
GC-MS/MS Separates volatile compounds by gas chromatography and detects them by tandem mass spectrometry.Quantification of various N-nitrosamine impurities in numerous drugs. nih.gov
HRMS (e.g., Orbitrap) Provides high-resolution and accurate mass data.Allows for both quantitative analysis and screening of other contaminants. gcms.cz

Deepening Understanding of Molecular-Level Interactions in Complex Biological Systems In Vitro

To better understand the potential biological implications of this compound, future research must delve into its interactions at the molecular level within complex biological systems in vitro. This involves studying how the compound interacts with cellular components like DNA and proteins.

Research in this domain would likely involve:

Cell Culture Studies: Utilizing various cell lines to investigate the compound's effects on cellular processes, including potential genotoxicity and cytotoxicity.

Metabolic Studies: Investigating the metabolic pathways of this compound using liver microsomes or other enzymatic systems to identify potential reactive metabolites.

Biophysical Techniques: Employing techniques such as spectroscopy and calorimetry to study the binding affinity and kinetics of the compound with biological macromolecules. A computational study has shown that N-nitroso paroxetine (B1678475) has a higher α-hydroxylation potential (0.86) compared to nitrosopiperidinol (B1214828) (0.61) and nitrosopiperidine (0.56). nih.gov

Design of Chemical Scavengers or Inhibitors for Nitrosamine Formation (Academic Focus)

A proactive approach to mitigating the risks associated with nitrosamine impurities is to prevent their formation in the first place. ondrugdelivery.comdsm-firmenich.com Nitrosamines are formed from the reaction of secondary or tertiary amines with nitrosating agents, such as nitrite (B80452) salts. ondrugdelivery.comacs.org Academic research is crucial in identifying and designing effective chemical scavengers or inhibitors of this nitrosation reaction.

Promising areas of investigation include:

Antioxidants: Compounds like ascorbic acid (vitamin C) and its derivatives have shown significant promise in inhibiting nitrosamine formation by reducing the nitrosating agent. nih.govmdpi.com Further studies could explore the efficacy of other natural and synthetic antioxidants.

Phenolic Compounds: Various phenolic compounds, such as caffeic acid and ferulic acid, have demonstrated potent inhibitory effects on nitrosamine formation. acs.org Research can expand to a wider range of polyphenols and investigate their mechanisms of action.

Kinetic Studies: Detailed kinetic studies are needed to understand the reaction rates of different scavengers with nitrosating agents under various conditions (e.g., pH, temperature), which is critical for optimizing their use. mdpi.com

Scavenger/Inhibitor ClassExamplesMechanism of Action
Antioxidants Ascorbic acid, α-tocopherolReduction of nitrosating agents. dsm-firmenich.comnih.gov
Phenolic Compounds Caffeic acid, Ferulic acidInhibition of the reaction between the amine and nitrite. acs.org
Amino Acids Cysteine, GlutathioneCan act as inhibitors of nitrosamine formation. acs.org

Computational Design of Novel Analogs with Modified Reactivity Profiles

Computational chemistry and molecular modeling offer powerful tools for the rational design of novel analogs of this compound with modified reactivity profiles. By altering the chemical structure, it may be possible to reduce the compound's potential for harmful interactions.

Future computational research could focus on:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models can help predict the biological activity and potential toxicity of new analogs based on their physicochemical properties. nih.govresearchgate.net

Molecular Docking and Dynamics Simulations: These techniques can be used to simulate the interaction of designed analogs with biological targets, providing insights into their potential binding modes and affinities.

Metabolic Prediction: Computational tools can predict the metabolic fate of novel analogs, helping to identify structures that are less likely to be converted into reactive metabolites. nih.govacs.org

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing 4-(4-chlorophenyl)-1-nitrosopiperidin-4-ol, and how can reaction conditions be optimized?

  • Methodological Answer : Multi-step synthesis typically involves nucleophilic substitution or coupling reactions to introduce the 4-chlorophenyl group, followed by nitrosation. Key parameters include temperature control (e.g., 0–5°C for nitrosation to avoid side reactions), solvent selection (e.g., dichloromethane or DMF for polar intermediates), and stoichiometric ratios of reagents like sodium nitrite. Monitoring via TLC (silica gel, hexane/ethyl acetate eluent) and purification via column chromatography are critical for isolating intermediates .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify characteristic peaks, such as the aromatic protons (δ 7.2–7.5 ppm for the chlorophenyl group) and the nitrosamine N–O stretch (δ ~1400 cm⁻¹ in IR).
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS, with expected [M+H]⁺ matching the molecular formula.
  • X-ray Crystallography : For definitive confirmation, single-crystal diffraction (using SHELX programs for refinement ) resolves bond angles and spatial arrangement of functional groups.

Q. What are the key solubility and stability considerations for handling this compound in vitro?

  • Methodological Answer : The compound’s solubility varies with pH and solvent polarity. Pre-solubilize in DMSO for biological assays (≤1% v/v to avoid cytotoxicity). Stability studies (HPLC monitoring under light/temperature stress) are essential due to the nitroso group’s sensitivity to UV light and heat .

Advanced Research Questions

Q. How does the nitroso group influence the compound’s reactivity and interaction with biological targets?

  • Methodological Answer : The nitroso group can act as a hydrogen-bond acceptor or participate in redox reactions. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding modes to enzymes like cytochrome P450. Compare with analogs (e.g., hydroxyl or methoxy substitutions) to isolate nitroso-specific effects .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, compound purity ≥95% via HPLC). Validate activity using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability). Cross-reference with structurally related compounds, such as 4-(4-chlorophenyl)piperidin-4-ol derivatives, to identify SAR trends .

Q. How can crystallographic data improve mechanistic understanding of this compound’s interactions?

  • Methodological Answer : Co-crystallize with target proteins (e.g., kinases) and refine structures using SHELXL . Analyze electron density maps to identify key interactions (e.g., π-π stacking with chlorophenyl or hydrogen bonding with the nitroso group). Compare with apo-protein structures to infer conformational changes .

Q. What computational approaches predict the compound’s metabolic pathways and toxicity?

  • Methodological Answer : Use in silico tools like SwissADME for predicting CYP450 metabolism. Simulate nitroso-to-amine reduction pathways (e.g., via liver microsomes) and assess genotoxicity risks using Derek Nexus or Toxtree. Validate with in vitro hepatocyte models .

Comparative and Analytical Questions

Q. How does this compound compare to 4-(4-chlorophenyl)piperidin-4-ol derivatives in terms of pharmacological potential?

  • Methodological Answer : The nitroso group introduces distinct redox properties and electrophilicity. Pharmacokinetic profiling (e.g., LogP, plasma protein binding) and in vitro assays (e.g., CCR5 antagonism or kinase inhibition) highlight differences in potency and selectivity compared to hydroxyl or halogenated analogs .

Q. What analytical challenges arise in quantifying trace impurities in synthesized batches?

  • Methodological Answer : Nitrosamine impurities (e.g., from incomplete nitrosation) require sensitive UPLC-MS/MS methods with a limit of detection ≤0.1 ppm. Use deuterated internal standards for quantification and validate against ICH guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.